molecular formula C14H17NO2S B2389893 2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034558-01-3

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No.: B2389893
CAS No.: 2034558-01-3
M. Wt: 263.36
InChI Key: RTTHGQMCCSDPQT-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a synthetically versatile compound built on the constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a carbon-atom bridged morpholine known for its three-dimensional rigidity. This structure serves as a superior platform for generating functional diversity in medicinal chemistry, particularly for creating backbone-constrained γ-amino acid analogues . The embedded framework of this compound reveals the structure of an embedded γ-amino butyric acid (GABA), a key neurotransmitter, making it a highly valuable template for designing novel neuroactive molecules . The primary research value of this chemical lies in its application for developing conformationally restricted analogues of FDA-approved drugs such as baclofen and pregabalin . The benzylthio side chain offers a handle for further synthetic modification, allowing researchers to introduce various alkyl or aryl substituents and fine-tune the compound's physicochemical and pharmacological properties. Its unique bicyclic core imposes spatial constraints on the molecule, which is a critical strategy for improving a compound's potency, selectivity, and metabolic stability in drug discovery projects. This product is intended for research purposes as a key intermediate or building block in synthetic and medicinal chemistry programs. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c16-14(15-7-13-6-12(15)8-17-13)10-18-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTHGQMCCSDPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with a benzylthiol reagent.

    Final assembly: The final step involves the coupling of the bicyclic core with the benzylthio group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethanone Moiety

2-(3-Fluorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethan-1-one
  • Structure : Replaces the benzylthio group with a 3-fluorophenyl substituent.
  • Molecular Formula: C₁₃H₁₄FNO₂; Molecular Weight: 235.25 .
  • Applications : Marketed as a research chemical, suggesting utility in early-stage drug discovery .
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl Methanone Derivatives
  • Example: ((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzimidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone (Compound 106) . Structure: Features a methanone linked to a benzimidazole-piperidine complex. Molecular Weight: ~465.5 (estimated); Melting Point: 113–115°C. Key Differences:
  • The extended aromatic system and piperidine moiety enhance binding to targets like kinases or GPCRs.
  • Stereochemistry (1R,4R) may influence chiral recognition in biological systems.
2-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol; Oxalic Acid
  • Structure: Ethanol substituent instead of ethanone, paired with oxalic acid .
  • Molecular Formula: C₉H₁₅NO₆; Molecular Weight: 233.22.
  • Key Differences :
    • The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability.
    • Oxalic acid counterion stabilizes the compound but may limit compatibility with basic environments.

Core Bicyclo System Modifications

3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol
  • Structure: Extends the aliphatic chain to propanol .
  • Stereochemistry (1S,4S) contrasts with other derivatives, affecting spatial orientation in target interactions.

Pharmacological and Physicochemical Properties

Property 2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone (Estimated) 2-(3-Fluorophenyl) Analog Compound 106 2-[(1S,4S)-Bicyclo]ethanol; Oxalic Acid
Molecular Weight ~265.33 (C₁₃H₁₅NO₂S) 235.25 ~465.5 233.22
Polarity Moderate (Sulfur contributes to lipophilicity) High (Fluorine increases polarity) Low (Aromatic bulk) High (Hydroxyl and oxalic acid)
Steric Effects High (Benzylthio group) Moderate Very High Low
Stereochemistry Not specified in evidence Not specified (1R,4R) (1S,4S)
Therapeutic Potential Likely antimicrobial or antiviral (sulfur motifs) Early-stage drug discovery Antimalarial Research chemical

Biological Activity

The compound 2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a bicyclic lactam derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Structural Overview

The compound features a bicyclic structure with a benzylthio group and an oxabicyclo framework, contributing to its unique chemical properties. Its molecular formula is C13H15NOC_{13}H_{15}NO, and it has a molecular weight of approximately 209.25 g/mol.

Key Properties

PropertyValue
Molecular FormulaC13H15NO
Molecular Weight209.25 g/mol
CAS Number1242980-84-2
Purity>97%

Research indicates that compounds similar to This compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The bicyclic structure allows for potential interactions with biological membranes, enhancing its bioavailability.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially due to the presence of the benzylthio group, which can disrupt bacterial cell walls.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
  • Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of similar bicyclic compounds, which could be attributed to their ability to inhibit pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various bicyclic lactams, including derivatives of This compound . Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Neuroprotective Mechanisms

Research conducted on neuroprotective agents highlighted the potential role of bicyclic compounds in reducing oxidative stress in neuronal cells. In vitro assays demonstrated that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.

Q & A

Q. What are the key steps for synthesizing 2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1 : Formation of the 2-oxa-5-azabicyclo[2.2.1]heptane core via cyclization reactions (e.g., using DIPEA in THF or dioxane) .
  • Step 2 : Introduction of the benzylthio group via nucleophilic substitution or thiol-ene coupling .
  • Step 3 : Ketone functionalization at the bicyclic nitrogen using activated esters or acyl chlorides .
    Optimization : Use high-throughput screening for solvent selection (e.g., DMSO enhances reactivity at 100°C) and catalysts (e.g., K₂CO₃ for deprotonation) to improve yields (57–75%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • NMR : Assign peaks for the bicyclic protons (δ 3.4–5.1 ppm) and benzylthio group (δ 7.2–7.4 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 309.34 g/mol for analogs) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% purity thresholds .

Q. How does the bicyclic framework influence physicochemical properties?

The 2-oxa-5-azabicyclo[2.2.1]heptane system confers:

  • Rigidity : Enhances binding affinity to biological targets .
  • Solubility : Moderate aqueous solubility (logP ≈ 2.1) due to polar oxygen/nitrogen atoms .
  • Stability : Sensitive to acidic conditions; store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., antiviral vs. antibacterial) be resolved?

  • Mechanistic Studies : Use enzyme inhibition assays (e.g., viral protease inhibition) and bacterial MIC testing to clarify primary targets .
  • Structural Modifications : Compare activity of analogs with/without the benzylthio group. For example, replacing sulfur with oxygen reduces antibacterial efficacy but retains antiviral activity .
  • Data Validation : Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What computational methods are suitable for predicting interactions with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to viral proteases (e.g., HCV NS5A) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values) with activity .

Q. How can reaction scalability challenges (e.g., low yields in multi-step syntheses) be addressed?

  • Flow Chemistry : Implement continuous flow reactors for cyclization steps to reduce side reactions .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings involving bicyclic intermediates .
  • Purification : Use prep-HPLC with formic acid modifiers to isolate pure product (≥95%) .

Methodological Recommendations

  • Synthesis Troubleshooting : Monitor reaction progress via TLC (hexane:EtOAc = 3:1) and adjust stoichiometry if intermediates degrade .
  • Biological Assays : Include positive controls (e.g., oseltamivir for antiviral tests) to validate experimental setups .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation .

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